molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No. B1601613
Key on ui cas rn: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067529B2

Procedure details

Ethanol (13 mL, 225) was added to a suspension of sodium (3.6 g, 157 mmol) in toluene (125 mL) with stirring at 85° C. The reaction mixture turned to a slightly turbid white mixture. 3,4-Dimethoxy phenylacetonitrile (26.6 g, 150 mmol) was added to the reaction mixture at one time and the mixture was stirred at 85° C. for 30 minutes. Diethyl carbonate (20 mL, 16.5 mmol) was added to the mixture. The mixture was heated at 110° C. for 5 hrs. The solvent was evaporated and ice (250 g) was added. The mixture was neutralized to pH=7 by addition of acetic acid (20 mL). The aqueous phase was extracted with ethyl acetate (3×20 mL). The combined extracts were washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70–230 mesh, 40% ethyl acetate/hexane) afforded cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 49% yield) as a colorless oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.[Na].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]#[N:17])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14].[C:18](=O)([O:22]CC)[O:19][CH2:20][CH3:21]>C1(C)C=CC=CC=1.C(OCC)(=O)C.CCCCCC>[CH2:20]([O:19][C:18](=[O:22])[CH:15]([C:16]#[N:17])[C:9]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH3:5])[CH:8]=1)[CH3:21] |f:5.6,^1:3|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
3.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC#N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 85° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110° C. for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ice (250 g) was added
ADDITION
Type
ADDITION
Details
The mixture was neutralized to pH=7 by addition of acetic acid (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium chloride solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C1=CC(=C(C=C1)OC)OC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 440.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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